molecular formula C24H36N4O4S B3058680 (R)-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate CAS No. 910634-47-8

(R)-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate

Cat. No.: B3058680
CAS No.: 910634-47-8
M. Wt: 476.6
InChI Key: XKRUSPJJCNJSEP-DEOSSOPVSA-N
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Description

®-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structural features, including a tert-butyl group, a phenyl group, and multiple pivaloyl and pivalamido groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Thiadiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

    Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of carbamates typically involves inhibition of acetylcholinesterase, an enzyme that is essential for nerve function in insects, humans, and many other animals .

Safety and Hazards

Some carbamates are used as pesticides and can be toxic to humans and other animals if ingested, inhaled, or absorbed through the skin . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

The future research directions in the field of carbamates could involve the development of new synthesis methods, exploration of new applications, and investigation of their environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of Pivaloyl and Pivalamido Groups: These groups can be attached through acylation and amidation reactions, respectively.

    Addition of the Tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the carbonyl groups in the pivaloyl moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be employed under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Pivaloyl and Pivalamido Compounds: Compounds containing pivaloyl and pivalamido groups but different core structures.

Uniqueness

The uniqueness of ®-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[(2R)-3-(2,2-dimethylpropanoyl)-5-(2,2-dimethylpropanoylamino)-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O4S/c1-21(2,3)17(29)26-19-27-28(18(30)22(4,5)6)24(33-19,16-13-11-10-12-14-16)15-25-20(31)32-23(7,8)9/h10-14H,15H2,1-9H3,(H,25,31)(H,26,27,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRUSPJJCNJSEP-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN(C(S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=NN([C@](S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100245
Record name 1,1-Dimethylethyl N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-[(2,2-dimethyl-1-oxopropyl)amino]-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910634-47-8
Record name 1,1-Dimethylethyl N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-[(2,2-dimethyl-1-oxopropyl)amino]-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910634-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-[(2,2-dimethyl-1-oxopropyl)amino]-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate
Reactant of Route 3
(R)-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate
Reactant of Route 4
(R)-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate
Reactant of Route 5
(R)-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate
Reactant of Route 6
Reactant of Route 6
(R)-tert-butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate

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